![molecular formula C23H27NO6 B14910233 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14910233.png)
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound with a unique structure It features a cyclohexenone ring, a nitrophenyl group, and a cyclohexanedione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multiple steps. One common method includes the condensation of 4-nitrobenzaldehyde with 2,4,4-trimethyl-2-cyclohexen-1-one in the presence of a base, followed by cyclization and oxidation reactions . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation . The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-chlorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
Uniqueness
The uniqueness of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione lies in its nitrophenyl group, which imparts distinct chemical and biological properties. The presence of the nitro group can enhance its reactivity and potential biological activities compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C23H27NO6 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(8-6-13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-20,27H,9-12H2,1-4H3 |
InChI-Schlüssel |
BOKLYDRAFNRXJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(CC(CC3=O)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



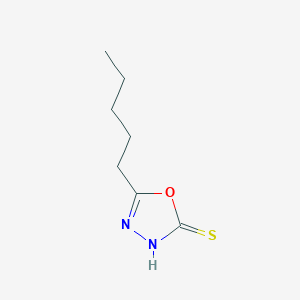
![n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14910172.png)

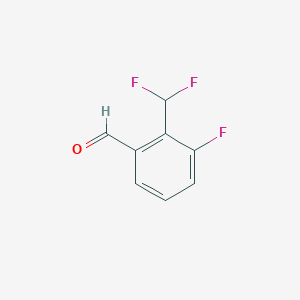
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride](/img/structure/B14910190.png)
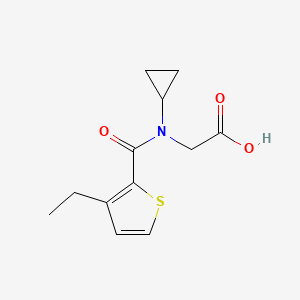
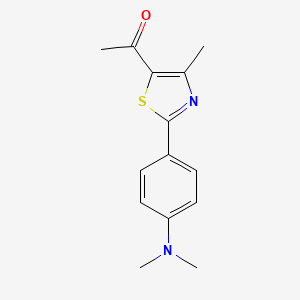
![2-(2,4-dichlorophenoxy)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B14910195.png)

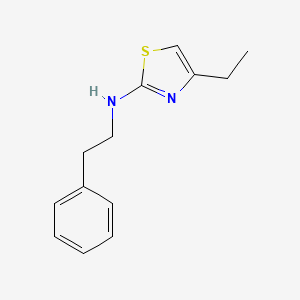
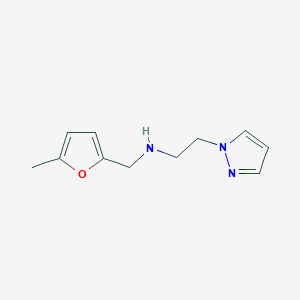
![7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B14910211.png)

